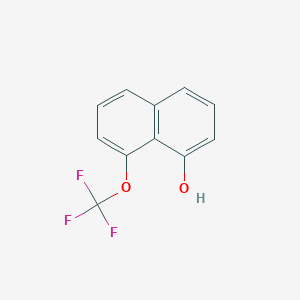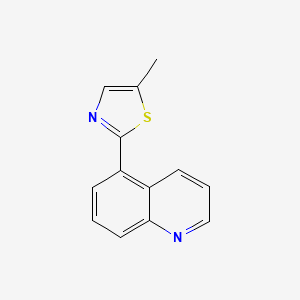
5-Methyl-2-(quinolin-5-yl)thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-2-(quinolin-5-yl)thiazole is a heterocyclic compound that features both a thiazole ring and a quinoline moiety. Thiazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . Quinoline derivatives have been extensively studied for their pharmacological potential, particularly in the treatment of malaria and cancer . The combination of these two structures in this compound makes it a compound of significant interest in medicinal chemistry.
準備方法
The synthesis of 5-Methyl-2-(quinolin-5-yl)thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of a quinoline derivative with a thiazole precursor in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture in a solvent such as tetrahydrofuran or methylene chloride . Industrial production methods may utilize similar synthetic routes but are optimized for higher yields and scalability.
化学反応の分析
5-Methyl-2-(quinolin-5-yl)thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides or thiazole sulfoxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline or thiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline or thiazole rings, depending on the reagents and conditions used.
科学的研究の応用
5-Methyl-2-(quinolin-5-yl)thiazole has been explored for various scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, which can lead to the development of new therapeutic agents.
作用機序
The mechanism of action of 5-Methyl-2-(quinolin-5-yl)thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways involved in disease progression . The exact molecular targets and pathways can vary depending on the specific biological context and the modifications made to the compound.
類似化合物との比較
5-Methyl-2-(quinolin-5-yl)thiazole can be compared with other similar compounds, such as:
2-(Thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline: This compound features a thiophene ring instead of a methyl group, which can alter its chemical and biological properties.
Quinolinyl-pyrazoles: These compounds contain a pyrazole ring instead of a thiazole ring, leading to different pharmacological activities.
Thiazole derivatives: Various thiazole derivatives have been studied for their biological activities, and the presence of different substituents can significantly impact their efficacy and selectivity.
特性
分子式 |
C13H10N2S |
|---|---|
分子量 |
226.30 g/mol |
IUPAC名 |
5-methyl-2-quinolin-5-yl-1,3-thiazole |
InChI |
InChI=1S/C13H10N2S/c1-9-8-15-13(16-9)11-4-2-6-12-10(11)5-3-7-14-12/h2-8H,1H3 |
InChIキー |
ZMESWJGDSWNCRF-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(S1)C2=C3C=CC=NC3=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


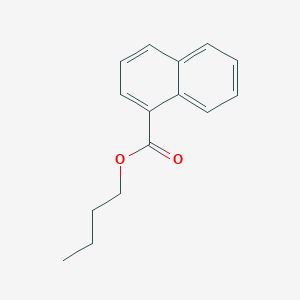

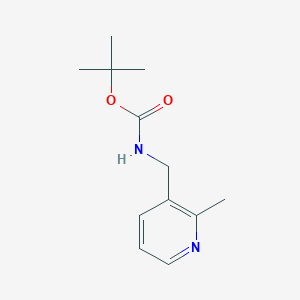
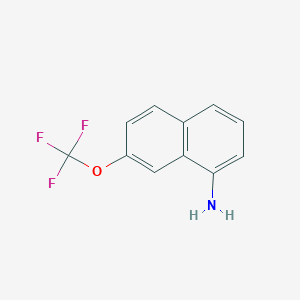

![7,9-Dimethyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11880547.png)


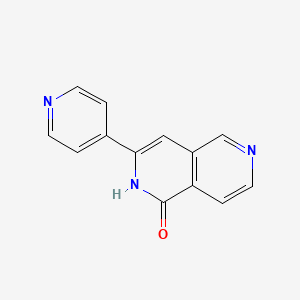


![6-Methyl-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11880584.png)
![Tert-butyl 4,8-diazaspiro[2.6]nonane-8-carboxylate](/img/structure/B11880586.png)
